

A Technical Guide to the Chemical Properties and Applications of Iotalamic Acid-d3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lotalamic acid-d3 is the deuterated form of iotalamic acid, a well-established X-ray contrast agent. The strategic replacement of three hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and clinical research, primarily as an internal standard for the accurate quantification of iothalamate in biological matrices. This technical guide provides an in-depth overview of the chemical properties, synthesis, and detailed experimental applications of **lotalamic acid-d3**, with a focus on its use in isotope dilution mass spectrometry for the determination of Glomerular Filtration Rate (GFR).

Core Chemical Properties

The fundamental chemical and physical properties of **lotalamic acid-d3** are summarized in the table below, providing a quick reference for researchers.



Property	Value
Chemical Name	3-(acetyl-d3-amino)-2,4,6-triiodo-5- (methylcarbamoyl)benzoic acid
Synonyms	Iothalamic acid-d3, Iotalamic acid (acetyl-d3)
Molecular Formula	C11H6D3l3N2O4
Molecular Weight	616.93 g/mol [1]
CAS Number	928623-31-8[1]
Appearance	White to off-white solid
Purity	Typically >98%
Storage	Store at room temperature, protected from light[2]
Solubility	Soluble in DMSO and Methanol

Synthesis of Iotalamic Acid-d3

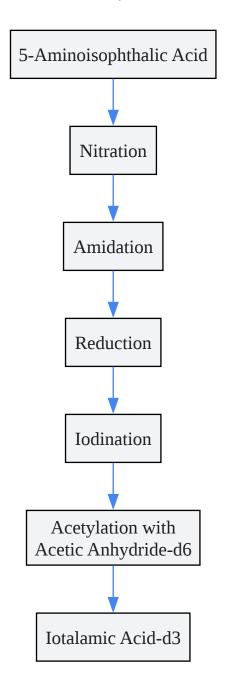
While specific, detailed protocols for the commercial synthesis of **lotalamic acid-d3** are proprietary, a plausible synthetic route can be derived from the known synthesis of iotalamic acid and general principles of deuterium labeling. The deuterium atoms are located on the acetyl group, suggesting the use of a deuterated acetylating agent in the final step of the synthesis.

A general synthesis for iotalamic acid involves the following key steps:

- Nitration: Starting with 5-aminoisophthalic acid, a nitro group is introduced.
- Amidation: The carboxylic acid groups are converted to amides.
- Reduction: The nitro group is reduced to an amine.
- Iodination: Iodine atoms are introduced onto the aromatic ring.
- Acetylation: The amine group is acetylated.



To introduce the deuterium label, the final acetylation step would be modified to use a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.



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Caption: Plausible synthetic pathway for Iotalamic Acid-d3.

Application in Glomerular Filtration Rate (GFR) Measurement: An Isotope Dilution LC-MS/MS



Method

The primary application of **lotalamic acid-d3** is as an internal standard in the quantification of iothalamate in plasma and urine for the determination of GFR, a key indicator of renal function. The isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high accuracy and precision.

Experimental Protocol

- 1. Sample Preparation (Plasma and Urine)
- To 100 μL of plasma or urine sample, add 10 μL of lotalamic acid-d3 internal standard solution (concentration will depend on the expected range of iothalamate in the samples).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm particle size) is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.



• Flow Rate: 0.3 - 0.5 mL/min.

• Injection Volume: 5 - 10 μL.

Column Temperature: 40°C.

- 3. Mass Spectrometry Conditions
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Iotalamic Acid: Q1 m/z 612.8 -> Q3 m/z 485.8 (or other suitable product ions).
 - o Iotalamic Acid-d3: Q1 m/z 615.8 -> Q3 m/z 488.8 (or other suitable product ions).
- Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and specificity.
- 4. Quantification
- A calibration curve is constructed by analyzing a series of known concentrations of iothalamate spiked into a blank matrix (plasma or urine) along with a constant concentration of the lotalamic acid-d3 internal standard.
- The ratio of the peak area of the iothalamate to the peak area of the Iotalamic acid-d3 is
 plotted against the concentration of iothalamate.
- The concentration of iothalamate in the unknown samples is then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for GFR determination using **lotalamic acid-d3** as an internal standard.





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Caption: Workflow for GFR measurement using isotope dilution LC-MS/MS.

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References

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